Cas no 62484-52-0 (4-Ethynylquinoline)
4-Ethynylquinoline Chemical and Physical Properties
Names and Identifiers
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- 4-Ethynylquinoline
- Quinoline, 4-ethynyl-
- 4-Ethinylchinolin
- 4-ETHYNYL-QUINOLINE
- Chinolyl-(4)-acetylen
- Quinoline,4-ethynyl
- AB48498
- AB0025894
- ST24029084
- W7456
-
- MDL: MFCD08703535
- Inchi: 1S/C11H7N/c1-2-9-7-8-12-11-6-4-3-5-10(9)11/h1,3-8H
- InChI Key: WRBICKOJBASGMC-UHFFFAOYSA-N
- SMILES: N1C=CC(C#C)=C2C=CC=CC=12
Computed Properties
- Exact Mass: 153.05800
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 200
- XLogP3: 2.5
- Topological Polar Surface Area: 12.9
Experimental Properties
- PSA: 12.89000
- LogP: 2.21610
4-Ethynylquinoline Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
4-Ethynylquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Ethynylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 078471-250mg |
4-Ethynylquinoline |
62484-52-0 | 95% | 250mg |
£76.00 | 2022-03-01 | |
| Fluorochem | 078471-1g |
4-Ethynylquinoline |
62484-52-0 | 95% | 1g |
£191.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E847092-250mg |
4-Ethynylquinoline |
62484-52-0 | 98% | 250mg |
836.10 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IU138-100mg |
4-Ethynylquinoline |
62484-52-0 | 98% | 100mg |
¥365.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IU138-250mg |
4-Ethynylquinoline |
62484-52-0 | 98% | 250mg |
¥750.0 | 2022-06-10 | |
| Chemenu | CM123121-1g |
4-ethynylquinoline |
62484-52-0 | 98% | 1g |
$215 | 2021-08-05 | |
| Chemenu | CM123121-250mg |
4-ethynylquinoline |
62484-52-0 | 98% | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM123121-1g |
4-ethynylquinoline |
62484-52-0 | 98% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM123121-5g |
4-ethynylquinoline |
62484-52-0 | 98% | 5g |
$*** | 2023-05-30 | |
| abcr | AB437632-250 mg |
4-Ethynylquinoline; . |
62484-52-0 | 250mg |
€208.50 | 2023-04-23 |
4-Ethynylquinoline Suppliers
4-Ethynylquinoline Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 4-Ethynylquinoline
4-Ethynylquinoline (CAS No. 62484-52-0): A Versatile Building Block in Organic Synthesis and Material Science
4-Ethynylquinoline (CAS No. 62484-52-0) is a highly functionalized heterocyclic compound that has garnered significant attention in recent years due to its unique structural properties and broad applicability in organic synthesis, pharmaceuticals, and advanced materials. The compound features a quinoline core substituted with an ethynyl group at the 4-position, making it a valuable intermediate for click chemistry, metal-catalyzed cross-coupling reactions, and the construction of π-conjugated systems.
The growing interest in 4-Ethynylquinoline derivatives is closely tied to current trends in green chemistry and sustainable synthesis. Researchers are increasingly exploring its potential as a molecular scaffold for designing fluorescent probes, organic semiconductors, and pharmacologically active compounds. Its click chemistry compatibility via the terminal alkyne group makes it particularly valuable for bioconjugation applications and drug discovery platforms.
From a structural perspective, the 4-Ethynylquinoline moiety offers several advantages: (1) The quinoline system provides inherent rigidity and planarity, facilitating π-π stacking interactions in material science applications; (2) The ethynyl group serves as an excellent handle for further functionalization through Sonogashira coupling, Huisgen cycloaddition, or other alkyne-based transformations; (3) The nitrogen atom in the quinoline ring can participate in coordination chemistry, making it useful for constructing metal-organic frameworks (MOFs) and catalysts.
Recent studies highlight the compound's role in developing OLED materials, where 4-Ethynylquinoline-based emitters demonstrate promising electroluminescent properties. The push toward energy-efficient displays has driven innovation in this area, with researchers optimizing the compound's photophysical characteristics through strategic modifications. Additionally, its application in bioimaging has been explored, leveraging the inherent fluorescence of the quinoline scaffold for cellular labeling and diagnostic purposes.
The synthesis of 4-Ethynylquinoline typically involves palladium-catalyzed reactions starting from halogenated quinoline precursors, with careful control of reaction conditions to preserve the sensitive alkyne functionality. Modern synthetic approaches emphasize atom economy and catalytic efficiency, reflecting the broader shift toward sustainable chemical processes. Analytical characterization of the compound relies heavily on NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structural integrity.
In the pharmaceutical realm, 4-Ethynylquinoline scaffolds have shown potential as kinase inhibitors and antimicrobial agents, though extensive structure-activity relationship (SAR) studies are ongoing. The compound's ability to participate in hydrogen bonding and π-stacking interactions makes it particularly interesting for drug design targeting protein-protein interactions. However, researchers must carefully consider the physicochemical properties of derivatives to optimize bioavailability and metabolic stability.
From a commercial perspective, the demand for high-purity 4-Ethynylquinoline has increased steadily, particularly from specialty chemical manufacturers and research institutions. Suppliers typically offer the compound with >95% purity, with strict quality control measures to ensure batch-to-batch consistency. Proper storage under inert atmosphere is recommended to prevent degradation of the alkyne group over time.
Looking ahead, the future applications of 4-Ethynylquinoline appear promising across multiple disciplines. In materials science, researchers are investigating its incorporation into covalent organic frameworks (COFs) for gas storage and separation technologies. The optoelectronic community continues to explore its derivatives for organic photovoltaics and field-effect transistors. Meanwhile, advances in flow chemistry and continuous processing may enable more scalable production methods for this valuable building block.
For researchers working with 4-Ethynylquinoline, several practical considerations merit attention: (1) The compound's sensitivity to oxidation necessitates careful handling under inert conditions; (2) Its moderate solubility in common organic solvents requires optimization of reaction media; (3) The strong UV absorption of the quinoline system facilitates reaction monitoring by HPLC-UV techniques. These characteristics underscore the importance of proper experimental design when utilizing this versatile intermediate.
As the scientific community continues to uncover new applications for 4-Ethynylquinoline (CAS No. 62484-52-0), its role as a multifunctional building block becomes increasingly apparent. The compound sits at the intersection of several cutting-edge research areas, from molecular electronics to medicinal chemistry, offering ample opportunities for innovation. With ongoing developments in catalytic methodologies and molecular design strategies, this structurally intriguing molecule will likely remain a focus of scientific investigation for years to come.
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